![molecular formula C19H17ClN4O3 B065168 Ethyl 1-(3-chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylate CAS No. 172701-50-7](/img/structure/B65168.png)
Ethyl 1-(3-chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 1-(3-chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylate is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of Ethyl 1-(3-chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylate is not fully understood, but it is believed to involve the coordination of the compound with metal ions through its pyrazole ring. This coordination can lead to changes in the electronic and optical properties of the compound, making it useful for applications in organic electronics.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of Ethyl 1-(3-chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylate, as it has primarily been studied for its potential applications in materials science and organic electronics. However, studies have shown that the compound has low toxicity and is not mutagenic.
Advantages And Limitations For Lab Experiments
One advantage of using Ethyl 1-(3-chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylate in lab experiments is its potential as a ligand for metal ions, which can be useful in a variety of applications. However, one limitation is that the synthesis method for the compound can be complex and time-consuming, making it difficult to obtain in large quantities.
Future Directions
There are several future directions for research on Ethyl 1-(3-chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylate. One direction is to further study its potential as a ligand for metal ions, particularly in the development of new materials for organic electronics. Another direction is to investigate its potential as a therapeutic agent, as some studies have suggested that it may have anti-inflammatory and antioxidant properties. Additionally, research could focus on developing more efficient synthesis methods for the compound, which would make it more accessible for research and applications.
Synthesis Methods
The synthesis method for Ethyl 1-(3-chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylate involves the reaction of 3-chlorobenzoic acid with hydrazine hydrate, followed by the reaction of the resulting product with ethyl 3-oxobutanoate and phenylhydrazine. The final product is obtained through the condensation of the intermediate product with diazonium salt.
Scientific Research Applications
Ethyl 1-(3-chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylate has been used in scientific research as a potential ligand for metal ions, such as copper and nickel. It has also been studied for its potential applications in organic electronics, including as a dye for solar cells and as a material for organic light-emitting diodes.
properties
CAS RN |
172701-50-7 |
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Product Name |
Ethyl 1-(3-chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylate |
Molecular Formula |
C19H17ClN4O3 |
Molecular Weight |
384.8 g/mol |
IUPAC Name |
ethyl 1-(3-chlorophenyl)-4-methoxy-5-phenyldiazenylpyrazole-3-carboxylate |
InChI |
InChI=1S/C19H17ClN4O3/c1-3-27-19(25)16-17(26-2)18(22-21-14-9-5-4-6-10-14)24(23-16)15-11-7-8-13(20)12-15/h4-12H,3H2,1-2H3 |
InChI Key |
DAYRMRXPFNRZEV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C(=C1OC)N=NC2=CC=CC=C2)C3=CC(=CC=C3)Cl |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1OC)N=NC2=CC=CC=C2)C3=CC(=CC=C3)Cl |
synonyms |
ethyl 1-(3-chlorophenyl)-4-methoxy-5-phenyldiazenyl-pyrazole-3-carboxy late |
Origin of Product |
United States |
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